Protogracillin

Description

This compound has been reported in Dioscorea collettii, Paris polyphylla var. chinensis, and other organisms with data available.

Properties

IUPAC Name |

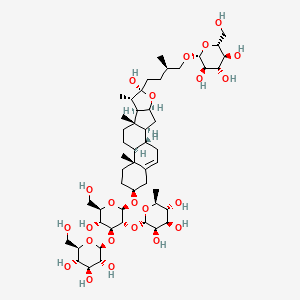

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCGZPQYTRHQRU-DKWQWWTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317279 |

Source

|

| Record name | Protogracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54848-30-5 |

Source

|

| Record name | Protogracillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54848-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protogracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Protogracillin, a furostanol bisglycoside steroidal saponin, is a bioactive compound isolated from the rhizomes of Dioscorea species.[1] Traditionally used in Chinese medicine for inflammatory conditions and tumors, modern research has focused on elucidating the molecular mechanisms behind its therapeutic potential. This guide provides an in-depth overview of the cytotoxic and anti-inflammatory mechanisms of Methyl this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While the primary focus of current research has been on its anticancer properties, the anti-inflammatory effects are also significant, and the broader antimicrobial potential of steroidal saponins (B1172615) warrants investigation.

Anticancer Mechanism of Action

The anticancer activity of Methyl this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and modulate key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Methyl this compound and related steroidal saponins trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2] This process is characterized by a series of cellular events including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2] The key molecular players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Methyl this compound is believed to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[2]

References

Protogracillin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protogracillin (B10789082) is a furostanol bisglycoside, a type of steroidal saponin, that has garnered interest in the scientific community for its potential therapeutic applications. These natural compounds are primarily isolated from plant species with a long history of use in traditional medicine for treating a variety of ailments, including tumors and inflammatory conditions. Modern research has begun to validate these traditional uses, focusing on the anticancer, anti-inflammatory, and anti-thrombotic properties of this compound and its derivatives.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, isolation methods, and known biological activities, complete with detailed experimental protocols and pathway visualizations to serve as a comprehensive resource for ongoing research and drug development.

Natural Sources

This compound is predominantly found in the rhizomes of various plant species belonging to the Dioscorea genus, which are widely distributed globally.[3] It has also been identified in other plant genera.

Key plant sources include:

-

Dioscorea collettii var. hypoglauca : The rhizomes of this plant are a significant source from which this compound and its derivatives have been isolated and studied for their anticancer properties.[4]

-

Dioscorea zingiberensis : This species is another primary source, with its rhizomes containing substantial amounts of steroidal saponins (B1172615), including this compound.[1][2]

-

Dioscorea pseudojaponica [5]

-

Paris polyphylla var. chinensis [3]

Isolation and Purification

The extraction and purification of this compound from its natural sources is a multi-step process involving solvent extraction followed by various chromatographic techniques to separate the complex mixture of saponins and other metabolites.[5]

General Experimental Protocol for Isolation

The following protocol outlines a standard procedure for the isolation and purification of this compound from the rhizomes of Dioscorea species.[5]

-

Extraction :

-

The dried and finely powdered rhizomes of the plant material (e.g., 1 kg) are macerated with a solvent such as 70% ethanol (B145695) or methanol (B129727) (e.g., 5 L) at room temperature for 24 hours with occasional stirring.[5]

-

The mixture is filtered, and the process is repeated multiple times to ensure exhaustive extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

-

-

Fractionation :

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

-

Saponins like this compound are typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification :

-

Macroporous Resin Chromatography : The n-butanol fraction is dissolved in water and passed through a macroporous resin column (e.g., Amberlite XAD-2). The column is first washed with water to remove highly polar impurities like sugars, and then the saponin-rich fraction is eluted with aqueous methanol.[5]

-

Silica (B1680970) Gel Column Chromatography : The saponin-rich fraction is then subjected to repeated column chromatography on silica gel.

-

Sephadex LH-20/Reversed-Phase C18 Chromatography : Further purification is achieved using size exclusion chromatography (Sephadex LH-20) and/or reversed-phase C18 silica gel columns.

-

-

Final Purification :

-

The final step involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol/water mixture to yield highly pure this compound.[5]

-

The purity and identity of the final compound are confirmed using analytical techniques like analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Quantitative Data on Purification Yields

The following table summarizes typical yields at different stages of the purification process for steroidal saponins like this compound from 1 kg of dried plant material. These values are illustrative and can vary based on the specific plant source and experimental conditions.[5]

| Purification Step | Starting Material (g) | Fraction Weight (g) | Yield (%) | Purity (%) |

| Crude Methanol Extract | 1000 | 100 | 10 | ~5-10 |

| Macroporous Resin Chromatography | 100 | 20 | 20 | ~30-40 |

| Preparative HPLC (C18) | 1 | 0.1 | 10 | >98 |

Isolation and Purification Workflow

Biological Activity and Mechanism of Action

This compound and its closely related derivatives, such as methyl this compound, have demonstrated a range of biological activities, with anticancer effects being the most extensively studied.

Anticancer Activity

Methyl this compound (NSC-698792), a derivative of this compound, was evaluated by the National Cancer Institute (NCI) and found to be cytotoxic against all 60 human cancer cell lines in their screening panel.[4] It showed particular potency and selectivity against specific cell lines from colon, central nervous system (CNS), melanoma, renal, and breast cancers.[4]

The table below summarizes the 50% growth inhibition (GI50) values for methyl this compound (NSC-698792) against the most sensitive human cancer cell lines identified in the NCI screen.[4][5]

| Cancer Type | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| M14 | ≤ 2.0 | |

| Renal Cancer | 786-0 | ≤ 2.0 |

| UO-31 | ≤ 2.0 | |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Putative Mechanisms of Action

While the precise molecular mechanisms of this compound are an active area of research, studies on related steroidal saponins provide significant insights. The anticancer effects are believed to be mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are often dysregulated in cancer.

-

Induction of Apoptosis : this compound and related compounds trigger the intrinsic mitochondrial pathway of apoptosis. This involves regulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of cell death.

-

Modulation of Signaling Pathways : Several critical signaling pathways involved in cell proliferation, survival, and growth have been identified as potential targets.

-

STAT3 Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer, is a likely target.

-

mTOR/PI3K/Akt Pathway : This central regulator of cell growth and survival is another implicated pathway.

-

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, crucial for cell proliferation, is also considered a target.

-

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide to Steroidal Saponins from Dioscorea collettii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioscorea collettii, a member of the yam family (Dioscoreaceae), is a plant species that has been a subject of significant interest in traditional medicine and modern pharmacological research. The rhizomes of this plant are a rich source of various bioactive compounds, with steroidal saponins (B1172615) being of particular importance. These compounds have demonstrated a range of pharmacological activities, most notably potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the total saponins extracted from Dioscorea collettii (TSD), with a focus on their mechanism of action, experimental protocols for their study, and quantitative data on their biological activities. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of these natural compounds. The major steroidal saponins found in the Dioscorea genus include dioscin, protodioscin, gracillin, and protogracillin.[1]

Anti-Inflammatory Mechanisms of Action

The total saponins from Dioscorea collettii exert their anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the NALP3 inflammasome pathway and the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) pathway . These pathways are crucial in the inflammatory response, particularly in conditions such as gouty arthritis, which is triggered by monosodium urate (MSU) crystals.[1][2]

Inhibition of the NALP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system by activating inflammatory responses.[3] TSD has been shown to significantly attenuate MSU crystal-induced inflammation by inhibiting the activation of the NALP3 inflammasome.[2] The mechanism of inhibition involves the downregulation of key components of the inflammasome complex, including NLRP3 and apoptosis-associated speck-like protein (ASC).[2] This inhibition, in turn, prevents the activation of caspase-1, a critical enzyme responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]

Inhibition of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB signaling pathway is another critical pathway in the inflammatory process that is targeted by TSD. Toll-like receptor 4 (TLR4) recognizes pathogen-associated molecular patterns, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB.[4] Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and IL-1β.[4] TSD has been demonstrated to inhibit the activation of this pathway, thereby reducing the production of these inflammatory mediators.[1]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Total Saponins from Dioscorea collettii (TSD) on various inflammatory markers.

| Concentration of TSD | % Reduction in IL-1β Secretion | % Reduction in IL-18 Secretion | % Reduction in TNF-α Secretion | Reference |

| 1 µg/ml | ~27.8% | ~43.0% | Not significant | [2] |

| 3 µg/ml | ~28.8% | ~33.4% | ~49.9% | [2] |

| Concentration of TSD | % Reduction in NALP3 Protein Level | % Reduction in ASC Protein Level | % Reduction in Caspase-1 p45 Protein Level | % Reduction in Caspase-1 p20 Protein Level | Reference |

| 0.3 µg/ml | Not significant | ~33.7% | Not significant | Not significant | [2] |

| 1 µg/ml | ~35.5% | ~36.8% | Not significant | Not significant | [2] |

| 3 µg/ml | ~61.2% | ~57.1% | ~35.6% | ~11.9% | [2] |

Experimental Protocols

Extraction and Purification of Total Saponins from Dioscorea collettii (TSD)

This protocol describes a common method for the extraction and purification of total saponins from the rhizomes of Dioscorea collettii.

Materials:

-

Dried rhizomes of Dioscorea collettii

-

70% Ethanol

-

n-Butanol

-

Diethyl ether

-

5% NaCl solution

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Powdering and Defatting: The dried rhizomes of Dioscorea collettii are ground into a coarse powder. The powder is then defatted by extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids.

-

Ethanolic Extraction: The defatted powder is extracted with 70% ethanol. This can be done through methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction for improved efficiency.[5][6] The extraction is typically repeated multiple times to ensure a high yield.

-

Solvent Evaporation: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Liquid-Liquid Partitioning: The resulting aqueous residue is then subjected to liquid-liquid partitioning. It is first washed with diethyl ether to remove less polar compounds. The aqueous layer is then extracted with n-butanol saturated with water. The saponins will partition into the n-butanol layer.[5]

-

Washing: The n-butanol extract is washed with a 5% NaCl solution to remove any remaining water-soluble impurities.[5]

-

Final Concentration and Drying: The n-butanol is removed using a rotary evaporator, and the resulting crude saponin (B1150181) extract is dried, often by freeze-drying, to yield the Total Saponin of Dioscorea collettii (TSD) as a powder.[5] One study reported the total content of TSD in the extract of Dioscorea to be 53.1%.[2]

In Vitro Anti-Inflammatory Assay using THP-1 Macrophages

This protocol outlines a method to assess the anti-inflammatory activity of TSD on human monocytic THP-1 cells differentiated into macrophages and stimulated with monosodium urate (MSU) crystals.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Monosodium urate (MSU) crystals

-

Total Saponins from Dioscorea collettii (TSD)

-

ELISA kits for IL-1β, IL-18, and TNF-α

-

Western blot reagents and antibodies for NALP3, ASC, and caspase-1

Procedure:

-

Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium with 10% FBS. To differentiate them into macrophages, the cells are treated with PMA (e.g., 100 ng/mL) for 48 hours.

-

TSD Treatment and Inflammatory Stimulation: The differentiated macrophages are pre-treated with various concentrations of TSD (e.g., 0.3, 1, 3 µg/mL) for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with MSU crystals (e.g., 400 µg/mL) for 24 hours to induce an inflammatory response.[2]

-

Quantification of Cytokines: The cell culture supernatants are collected, and the concentrations of the pro-inflammatory cytokines IL-1β, IL-18, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: The cell lysates are prepared, and the protein expression levels of key components of the NALP3 inflammasome pathway (NALP3, ASC, and caspase-1) are determined by Western blotting using specific primary and secondary antibodies.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for assessing the anti-inflammatory effects of TSD.

Caption: TSD inhibits the NALP3 inflammasome pathway.

Caption: TSD inhibits the TLR4/NF-κB signaling pathway.

Conclusion

The steroidal saponins isolated from Dioscorea collettii represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways, such as the NALP3 inflammasome and TLR4/NF-κB signaling, provides a strong rationale for their further investigation as potential therapeutic agents for inflammatory diseases, including gout. This technical guide has provided a detailed overview of the current understanding of these compounds, including their mechanisms of action, quantitative effects, and the experimental protocols necessary for their study. Further research focusing on the specific molecular interactions of individual saponins with their protein targets will be crucial for the development of novel anti-inflammatory drugs derived from this natural source.

References

- 1. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total saponin of Dioscorea collettii attenuates MSU crystal-induced inflammation via inhibiting the activation of the NALP3 inflammasome and caspase-1 in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saponins as potential novel NLRP3 inflammasome inhibitors for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The extraction process of saponin extract. [greenskybio.com]

Protogracillin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protogracillin (B10789082) is a furostanol bisglycoside steroidal saponin, a naturally occurring compound predominantly isolated from plants of the Dioscorea genus.[1] These plants have a rich history in traditional medicine for treating various ailments, including inflammatory conditions and tumors.[1] this compound and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, most notably their potential as anticancer and anti-inflammatory agents. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a complex molecule with a steroidal backbone and multiple sugar moieties. Its chemical identity has been established through various spectroscopic techniques.

Chemical Structure:

The chemical structure of this compound is provided below, illustrating the intricate arrangement of its steroidal core and attached sugar units.

(Image of the chemical structure of this compound would be placed here in a real document. As a text-based AI, I will provide the IUPAC name and other identifiers.)

IUPAC Name: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₄O₂₃ | [2][3][4][5] |

| Molecular Weight | 1065.2 g/mol | [2][3][4][5] |

| CAS Number | 54848-30-5 | [2][5] |

| Appearance | White to slightly yellow powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[3][4] Soluble in DMF at 30 mg/mL.[5] | [3][4][5] |

| Predicted pKa | 12.78 ± 0.70 | [4] |

| Predicted Density | 1.49 ± 0.1 g/cm³ | [4] |

| Storage Condition | 2-8℃[4] or -20°C[1][5] | [1][4][5] |

Physicochemical Properties of Methyl this compound

Methyl this compound is a closely related analogue of this compound and has been more extensively studied for its cytotoxic effects. Its properties are included here for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₆O₂₃ | [6] |

| Molecular Weight | 1079.2 g/mol | [6] |

| CAS Number | 54522-53-1 | [6] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |

| Computed XLogP3-AA | -0.7 | [6] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most prominent. The proposed mechanisms of action are multifaceted and involve the modulation of several key cellular signaling pathways.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound and its analogues against various cancer cell lines. This compound has been shown to be cytotoxic to K562 cells with an IC₅₀ of 3.3 µM.[5]

Methyl this compound has undergone more extensive screening. The National Cancer Institute (NCI) evaluated its efficacy against a panel of 60 human cancer cell lines, revealing broad-spectrum cytotoxic activity.[3][7] It showed particular selectivity against certain colon, central nervous system (CNS), melanoma, renal, and breast cancer cell lines, with GI₅₀ values less than or equal to 2.0 µM.[3][7]

Cytotoxicity of Methyl this compound Against Selected Human Cancer Cell Lines (NCI-60 Screen)

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Renal Cancer | UO-31 | ≤ 2.0 |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Note: This data is for Methyl this compound, a close analogue of this compound.[3]

The anticancer effects of this compound and related steroidal saponins (B1172615) are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Putative Signaling Pathways in Anticancer Activity

While direct studies on this compound are limited, research on structurally related compounds like gracillin (B1672132) and methyl protodioscin (B192190) suggests the involvement of the following signaling pathways.

Caption: Putative anticancer signaling pathways modulated by this compound and related compounds.

Anti-inflammatory Activity

The traditional use of Dioscorea species for inflammatory conditions suggests that their constituents, including this compound, possess anti-inflammatory properties. The proposed mechanism for the anti-inflammatory effects of related compounds involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Putative NF-κB Signaling Pathway in Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the bioactivity of this compound and related compounds.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of steroidal saponins from Dioscorea species, which can be adapted for this compound.

-

Extraction: The dried and powdered rhizomes of the plant are extracted with a solvent such as 70% ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Purification: The butanol fraction, which is typically rich in saponins, is subjected to further purification using chromatographic techniques such as column chromatography on silica (B1680970) gel or reversed-phase C18 columns.

Cytotoxicity and Cell Viability Assays

NCI-60 Sulforhodamine B (SRB) Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., methyl this compound) for 48 hours.

-

Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Measurement: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm. The GI₅₀ value is then calculated.[9]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [chembk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl this compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Biological Activity of Protogracillin: A Technical Guide for Researchers

Abstract

Protogracillin, a furostanol bisglycoside steroidal saponin (B1150181), is a key bioactive compound isolated from the rhizomes of Dioscorea species, plants with a long history of use in Traditional Chinese Medicine (TCM) for treating inflammatory conditions and tumors.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a primary focus on its anticancer and anti-inflammatory properties. Drawing on data from studies of this compound and its close structural analogs, such as Methyl this compound, Gracillin (B1672132), and Methyl Protodioscin (B192190), this document details its mechanisms of action, summarizes quantitative cytotoxicity data, outlines key experimental methodologies, and visualizes the implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural compound.

Introduction

This compound is a naturally occurring steroidal saponin found in plants of the Dioscorea genus, which have been utilized for centuries in TCM to address ailments characterized by inflammation, pain, and swelling, such as rheumatoid arthritis.[1] Modern scientific inquiry has begun to validate these traditional uses, revealing the potent biological activities of this compound and its derivatives. The primary areas of investigation have focused on its anticancer and anti-inflammatory effects.[1] This document synthesizes the available preclinical data to provide an in-depth technical resource on the biological activity of this compound.

Pharmacological Activities

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs possess broad-spectrum anticancer activity.[1][2] The primary mechanisms underlying this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

2.1.1. Induction of Apoptosis

This compound and related compounds are potent inducers of apoptosis in cancer cells.[1] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[1][2] The upregulation of Bax and downregulation of Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[2] Some related compounds, like Gracillin, have also been shown to induce apoptosis by inhibiting glycolysis and mitochondrial respiration, leading to a bioenergetic crisis within cancer cells.[2] Steroidal saponins (B1172615), in general, are known to induce apoptosis through the inhibition of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

2.1.2. Cell Cycle Arrest

A hallmark of steroidal saponins is their ability to halt the proliferation of cancer cells by arresting the cell cycle.[2] For instance, Methyl Protodioscin, a related compound, consistently induces G2/M phase cell cycle arrest in various cancer cell lines, a phenomenon often associated with the downregulation of Cyclin B1.[1][2] Gracillin has been reported to block the cell cycle in the G1 phase in lung cancer cells.[2][4]

Anti-inflammatory Activity

The traditional use of Dioscorea species for inflammatory conditions suggests that their constituents, including this compound, possess anti-inflammatory properties.[1] While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on related compounds and extracts from Dioscorea species points towards the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[1] Steroidal saponins and sapogenins have demonstrated anti-inflammatory, antinociceptive, and antioxidant effects, primarily through the modulation of the NF-κB, TLR4, and MAPK pathways.[5]

Mechanism of Action: Key Signaling Pathways

The biological activities of this compound and its analogs are mediated by their interaction with critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[1] The related compound Gracillin has been shown to inhibit the STAT3 signaling pathway in colorectal cancer cells.[1] Prosapogenin A, a secondary glycoside of this compound, also induces apoptosis in human cancer cells by inhibiting the STAT3 signaling pathway.[6]

mTOR/PI3K/Akt Pathway

The mTOR (mammalian target of rapamycin) pathway, regulated by PI3K (phosphoinositide 3-kinase) and Akt, is a central regulator of cell growth, proliferation, and survival.[1] Gracillin has been found to inhibit the mTOR signaling pathway in non-small cell lung cancer cells, leading to the induction of autophagy, by inhibiting the phosphorylation of PI3K and Akt while activating AMPK.[2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival.[1] Methyl protodioscin has been shown to induce apoptosis in human osteosarcoma cells through the modulation of the MAPK signaling pathway.[1] In prostate cancer cells, it disrupts lipid rafts, which in turn reduces the phosphorylation of ERK, a key component of the MAPK pathway.[2] Gracillin has also been shown to activate the MAPK signaling pathway in non-small cell lung cancer cells, leading to autophagy.[7]

Quantitative Data

The cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values. Lower GI50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of Methyl Protoneogracillin (B10789027) (NSC-698793) Against Selected Human Cancer Cell Lines [8]

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | CCRF-CEM | ≤ 2.0 |

| Leukemia | RPMT-8226 | ≤ 2.0 |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | SF-539 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Prostate Cancer | DU-145 | ≤ 2.0 |

| Breast Cancer | MDA-MB-435 | ≤ 2.0 |

| Most Sensitive Panels | Leukemia, CNS Cancer, Prostate Cancer | |

| Least Sensitive Panel | Ovarian Cancer |

Table 2: Cytotoxicity of Gracillin (NSC-698787) Against Human Cancer Cell Lines [8]

| Activity Status | Cell Lines |

| Cytotoxic (at micromolar levels) | Most cell lines tested |

| No Activity | EKVX (non-small cell lung cancer), HT29 (colon cancer), OVCAR-5 (ovarian cancer), SN12C (renal cancer) |

Table 3: Cytotoxicity of Methyl Protodioscin Against Selected Human Cancer Cell Lines [2]

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | Most cell lines | ≤ 10.0 |

| Colon Cancer | HCT-15 | < 2.0 |

| Breast Cancer | MDA-MB-435 | < 2.0 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the bioactivity of this compound and related compounds.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of steroidal saponins from Dioscorea species, which can be adapted for this compound, is as follows:[1]

-

Extraction: The dried and powdered rhizomes of Dioscorea collettii var. hypoglauca are extracted with a solvent such as 70% ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptotic and necrotic cells.[10]

-

Cell Treatment: Cells are treated with this compound for a designated time.[1]

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[1]

-

Staining: Cells are resuspended in Annexin V binding buffer, and Annexin V-FITC and PI are added.[2]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.[1]

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.[1]

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).[1]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, phosphorylated and total forms of STAT3, Akt, ERK) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[11]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Caption: Signaling pathways modulated by the related saponin, Gracillin.

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

This compound, a steroidal saponin from Dioscorea species, has emerged as a promising natural product for further investigation in modern drug discovery. Its broad-spectrum anticancer activity, coupled with the traditional use of its source plant for inflammatory conditions, highlights its therapeutic potential.[1] The elucidation of its mechanisms of action, likely involving the induction of apoptosis and the modulation of key cancer-related signaling pathways such as STAT3, mTOR/PI3K/Akt, and MAPK, provides a solid foundation for future research.[1]

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to evaluate the antitumor and anti-inflammatory efficacy, as well as the pharmacokinetic and toxicological profiles of this compound.[1]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could optimize its potency, selectivity, and pharmacokinetic properties.[1]

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. Gracillin induces apoptosis in HL60 human leukemic cell line via oxidative stress and cell cycle arrest of G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Protogracillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protogracillin, a steroidal saponin (B1150181) primarily isolated from plants of the Dioscorea and Trillium genera, has emerged as a compound of significant interest in biomedical research. This document provides an in-depth overview of this compound, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, isolation, and biological evaluation are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key signaling pathways modulated by related steroidal saponins (B1172615) are visualized to provide a framework for understanding the therapeutic potential of this compound.

Physicochemical Properties of this compound

This compound is a furostanol bisglycoside, a class of steroidal saponins characterized by a specific glycosylation pattern. Its fundamental properties are crucial for its handling, formulation, and mechanism of action at a molecular level.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| CAS Number | 54848-30-5 | [1][2][3][4][5] |

| Molecular Formula | C₅₁H₈₄O₂₃ | [1][2][3][4] |

| Molecular Weight | 1065.2 g/mol | [1][2][3][4][5][6] |

| Appearance | Powder | [2][4] |

| Purity | >98% (HPLC) | [3] |

| Source | Roots of Dioscorea opposita Thunb. | [4] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source |

| DMSO | ≥ 100 mg/mL (93.88 mM) | [3] |

| DMF | 30 mg/mL | [1][5] |

| Pyridine | Soluble | [2][4] |

| Methanol | Soluble | [2][4] |

| Ethanol | Soluble | [2][4] |

Biological Activity and Mechanism of Action

This compound has demonstrated cytotoxic effects against cancer cells.[1] While direct and extensive studies on this compound's specific mechanisms are still emerging, research on structurally similar steroidal saponins, such as Methyl this compound and Gracillin (B1672132), provides significant insights into its potential modes of action. These compounds are known to induce apoptosis (programmed cell death) and modulate key signaling pathways that are often dysregulated in cancer.

Cytotoxicity

This compound has been shown to be cytotoxic to K562 cells with an IC₅₀ of 3.3 µM.[1] The cytotoxic activity of related compounds like Methyl Protoneogracillin (B10789027) has been observed against a panel of human cancer cell lines, with particular sensitivity noted in leukemia, CNS cancer, and prostate cancer subpanels.[7]

Potential Signaling Pathways

Based on studies of closely related compounds, this compound likely exerts its effects through the modulation of critical intracellular signaling pathways involved in cell proliferation, survival, and apoptosis.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of tumorigenesis. Inhibition of this pathway is a common mechanism for anticancer compounds. The related saponin Gracillin has been shown to inhibit the STAT3 signaling pathway.[8]

-

mTOR/PI3K/Akt Pathway: This pathway is central to cell growth and survival. Gracillin has been found to inhibit the mTOR signaling pathway, leading to the induction of autophagy in non-small cell lung cancer cells.[9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and survival. Methyl protodioscin, another related saponin, induces apoptosis through the modulation of the MAPK signaling pathway.[8][9]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and biological evaluation of this compound and related steroidal saponins.

Extraction and Isolation

This protocol describes a general method for obtaining steroidal saponins from plant material, which can be adapted for this compound.

-

Extraction: The dried and powdered rhizomes of the source plant (e.g., Dioscorea collettii var. hypoglauca) are extracted with a solvent such as 70% ethanol.[8]

-

Fractionation: The resulting crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[8]

-

Purification: The fractions are then subjected to various chromatographic techniques, such as column chromatography, to isolate the pure compound.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[8][9]

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[8][9]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.[8]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) values are then calculated from the dose-response curves.[8]

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for a designated time.[8][9]

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[8][9]

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.[9]

-

Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins within signaling pathways.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.[8][9]

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).[8][9]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8][9]

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. While further research is needed to fully elucidate its specific molecular targets and mechanisms of action, the available data on related steroidal saponins provide a strong foundation for future investigations. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Its unique chemical structure and biological activity warrant continued investigation for the development of novel therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 54848-30-5 | MOLNOVA [molnova.com]

- 4. This compound | CAS:54848-30-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound(P) | 54848-30-5 [chemicalbook.com]

- 6. This compound | C51H84O23 | CID 441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Solubility in Different Solvents for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of solubility, a critical physicochemical property in the field of drug development. The document details the theoretical underpinnings of solubility, presents quantitative solubility data for common Active Pharmaceutical Ingredients (APIs), and offers detailed experimental protocols for its determination. Furthermore, this guide includes visualizations of key experimental workflows and influencing factors to facilitate a deeper understanding of the core concepts.

Introduction to Solubility in Drug Development

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a certain temperature and pressure, is a cornerstone of pharmaceutical sciences.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2][3] Consequently, poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[2][3] Understanding and characterizing the solubility of a drug candidate in various solvents is therefore paramount for successful formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.[1][4]

This guide will delve into the factors governing solubility, present methodologies for its accurate measurement, and provide solubility data for several key APIs in a variety of pharmaceutically relevant solvents.

Factors Influencing Drug Solubility

The solubility of a drug is not an intrinsic property but is influenced by a multitude of factors related to both the solute and the solvent, as well as the surrounding environment.[5] A comprehensive understanding of these factors is crucial for manipulating and optimizing drug solubility.

Key Factors Include:

-

Physicochemical Properties of the Drug:

-

Molecular Structure and Polarity: The chemical structure dictates a molecule's polarity. Polar compounds, which can form hydrogen bonds, are more soluble in polar solvents like water, while non-polar compounds are more soluble in non-polar (lipophilic) solvents.[6] The principle of "like dissolves like" is a fundamental concept in solubility.

-

Crystal Structure (Polymorphism): The arrangement of molecules in the solid state significantly impacts solubility. Amorphous forms of a drug are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[5]

-

Particle Size: Decreasing the particle size of a drug increases the surface area-to-volume ratio, which can lead to an increase in the rate of dissolution and, to a lesser extent, the equilibrium solubility.[2][3]

-

Ionization (pKa): For ionizable drugs, solubility is highly dependent on the pH of the medium. The solubility of an acidic drug increases as the pH rises above its pKa, while the solubility of a basic drug increases as the pH falls below its pKa.[1]

-

-

Properties of the Solvent:

-

Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a particular solute.[6]

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the solvent system.[7]

-

-

Environmental Conditions:

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.

-

Pressure: While pressure has a significant effect on the solubility of gases, its impact on the solubility of solids and liquids in liquid solvents is generally negligible for pharmaceutical applications.

-

The interplay of these factors determines the overall solubility of a drug in a given solvent system.

Figure 1. Key factors influencing the solubility of a drug compound.

Quantitative Solubility Data of Common APIs

The following tables summarize the solubility of several widely used Active Pharmaceutical Ingredients (APIs) in various solvents at specified temperatures. This data is essential for formulation scientists in selecting appropriate solvent systems.

Table 1: Solubility of Ibuprofen in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | - | Practically Insoluble | [8] |

| Ethanol (90%) | 40 | 66.18 g/100 mL | [8] |

| Ethanol | 25 | ~60 mg/mL | [9] |

| Methanol | - | Soluble | [8] |

| Acetone | 25 | High | [10] |

| Dichloromethane | 25 | High | [10] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~50 mg/mL | [9] |

| Dimethyl Formamide (DMF) | 25 | ~45 mg/mL | [9] |

| Propylene Glycol | - | 300 mg/g | [3] |

| PEG 400 + Ethanol + Water Mixtures | 25.2 | Variable | [11] |

| PBS (pH 7.2) | 25 | ~2 mg/mL | [9] |

Table 2: Solubility of Paracetamol (Acetaminophen) in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 1:70 (w/v) | [6] |

| Water | 100 | 1:20 (w/v) | [6] |

| Ethanol | 25 | 1:7 (w/v), ~25 mg/mL | [1][6] |

| Methanol | 25 | 1:10 (w/v) | [6] |

| Acetone | 25 | 1:13 (w/v) | [6] |

| Propylene Glycol | 25 | 1:9 (w/v) | [6] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~20 mg/mL | [1] |

| Dimethyl Formamide (DMF) | 25 | ~25 mg/mL | [1] |

| PEG 200/400 + Ethanol + Water Mixtures | 25.2 | Variable | [7][11] |

| PBS (pH 7.2) | 25 | ~2 mg/mL | [1] |

Table 3: Solubility of Diclofenac Sodium in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 32 | Soluble | |

| Ethanol | 25 | ~35 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~40 mg/mL | [8] |

| Dimethyl Formamide (DMF) | 25 | ~50 mg/mL | [8] |

| Acetone | 25 | Low | |

| Ethyl Acetate | 25 | Low | |

| Propylene Glycol | 32 | ~40 wt% | |

| PEG 400 | 32 | ~40 wt% | |

| PBS (pH 7.2) | 25 | ~9 mg/mL | [8] |

Table 4: Solubility of Ketoprofen in Various Solvents

| Solvent | Temperature (K) | Solubility (molar fraction) | Reference |

| Methanol | 273-303 | High | [6] |

| Ethanol | 273-303 | High | [6] |

| Isopropanol | 273-303 | Moderate | [6] |

| n-Butanol | 273-303 | Moderate | [6] |

| Acetonitrile | 273-303 | Moderate | [6] |

| Ethyl Acetate | 273-303 | High | [6] |

| 1,4-Dioxane | 273-303 | Very High | [6] |

| Toluene | 273-303 | Low | [6] |

| Water (pH 1.2) | - | 0.062 mg/mL | |

| Water (distilled) | - | 0.081 mg/mL | |

| Phosphate Buffer (pH 7.2) | - | 0.141 mg/mL |

Table 5: Solubility of Naproxen in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | Poorly Soluble | [11] |

| Ethanol | 25 | ~55 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~24 mg/mL | [1] |

| Dimethyl Formamide (DMF) | 25 | ~25 mg/mL | [1] |

| PEG 200/400/600 + Ethanol + Water Mixtures | 25.2 | Variable | [2] |

| PBS (pH 7.2) | 25 | ~1 mg/mL | [1] |

Experimental Protocols for Solubility Determination

Accurate and reproducible measurement of solubility is critical in drug development. Two primary types of solubility are measured: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, originally proposed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Test compound (solid)

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials or flasks with tight-fitting caps

-

Shaker or agitator (e.g., orbital shaker, wrist-action shaker)

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any undissolved particles in the final solution.

-

Quantification: Dilute the clear, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.

Figure 2. Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay for High-Throughput Screening

Kinetic solubility assays are widely used in early drug discovery for rapid assessment of a large number of compounds. These methods measure the concentration of a compound in solution after a short incubation period, providing an estimate of its solubility under non-equilibrium conditions.

Objective: To rapidly determine the kinetic solubility of compounds in an aqueous buffer.

Materials:

-

Test compounds dissolved in DMSO (stock solutions)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Microtiter plates (e.g., 96-well plates)

-

Automated liquid handling system (optional)

-

Plate shaker

-

Incubator

-

Detection instrument (e.g., nephelometer for turbidimetric assay, UV plate reader for direct UV assay)

-

Filtration apparatus (for direct UV assay)

Procedure (Turbidimetric/Nephelometric Method):

-

Stock Solution Preparation: Prepare stock solutions of the test compounds in 100% DMSO at a high concentration (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Mixing and Incubation: Mix the contents of the plate thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The amount of light scattered is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Figure 3. General workflow for a High-Throughput Kinetic Solubility Assay.

Solubility Determination by Potentiometric Titration

Potentiometric titration can be a powerful tool for determining the solubility of ionizable compounds, particularly those with poor solubility. This method relies on the change in pH of a solution as a titrant is added, with a characteristic shift in the titration curve indicating precipitation.

Objective: To determine the intrinsic solubility and pKa of a weakly acidic or basic compound.

Materials:

-

Test compound

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Potentiometer with a pH electrode

-

Stirring plate and stir bar

-

Burette (manual or automated)

-

Beaker or titration vessel

-

Inert gas supply (e.g., nitrogen or argon) for sparging (optional)

Procedure:

-

System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the test compound in water or a suitable buffer. For poorly soluble compounds, a suspension may be used.

-

Titration Setup: Place the sample solution in the titration vessel on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the stir bar does not make contact with the electrode. If necessary, sparge the solution with an inert gas to remove dissolved CO2.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point(s).

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first and second derivatives of the curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

For solubility determination, a characteristic shift or plateau in the titration curve indicates the point at which the compound begins to precipitate. The intrinsic solubility can be calculated from the pH and the amount of titrant added at this point using the Henderson-Hasselbalch equation and the pKa of the compound.[6]

-

Conclusion

Solubility is a multifaceted and critical parameter in drug discovery and development. A thorough understanding of the factors that influence solubility, coupled with the ability to accurately measure it using appropriate experimental techniques, is essential for the successful progression of a drug candidate from the laboratory to the clinic. This guide has provided a foundational overview of these key aspects, offering both theoretical knowledge and practical protocols to aid researchers in this vital area of pharmaceutical science. The judicious application of this knowledge will undoubtedly contribute to the development of safer and more effective medicines.

References

- 1. youtube.com [youtube.com]

- 2. scite.ai [scite.ai]

- 3. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potentiometric Titration | Pharmaguideline [pharmaguideline.com]

- 6. columbia.edu [columbia.edu]

- 7. scribd.com [scribd.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to Core Synthesis Pathways in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pivotal synthesis pathways integral to modern drug development. It offers detailed experimental protocols, quantitative data summaries, and visual representations of complex biological and chemical processes to support researchers in their pursuit of novel therapeutic agents.

Section 1: The Strategic Approach of Retrosynthesis in Drug Discovery

The conception of a new drug's synthesis is a critical phase in pharmaceutical research.[1] A key intellectual framework guiding this process is retrosynthesis .[2] This problem-solving technique involves the deconstruction of a complex target molecule into simpler, commercially available precursors.[3][4] By working backward from the desired product, chemists can devise multiple potential synthetic routes.[4] This strategic planning is crucial for navigating the vast possibilities of chemical reactions and identifying the most efficient and cost-effective pathway to a viable drug candidate.[2][5] The power of this approach lies in its ability to break down a daunting synthetic challenge into a series of manageable steps.[3]

The process of retrosynthetic analysis involves identifying key bond disconnections in the target molecule, which correspond to reliable chemical reactions in the forward direction.[2] These disconnections lead to "synthons," which are idealized fragments that represent the reactive species in a synthetic step.[6] The real-world chemical equivalent of a synthon is known as a "synthetic equivalent." For instance, a carbanionic synthon might be realized in the laboratory as a Grignard reagent.

Section 2: Core Synthesis of Ibuprofen (B1674241): A Detailed Walkthrough

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent case study for a multi-step synthesis involving fundamental organic reactions.[7][8] The following protocol details a common laboratory-scale synthesis of ibuprofen starting from isobutylbenzene (B155976).[2][9]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This initial step introduces an acetyl group to the isobutylbenzene ring structure through an electrophilic aromatic substitution reaction.[2][7]

-

Procedure: To a 50 mL round-bottom flask cooled in an ice bath, 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (B109758) (CH₂Cl₂) are added with stirring.[9] A mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride (B1165640) is then slowly added.[9] The reaction is maintained at 0°C for 45 minutes, after which it is allowed to warm to room temperature.[9] The reaction is quenched by carefully adding the mixture to a 4M hydrochloric acid (HCl) solution at 0°C.[9] The aqueous layer is extracted three times with 20 mL of dichloromethane.[9] The combined organic layers are washed sequentially with 20 mL of 10% sodium hydroxide (B78521) (NaOH), 20 mL of 50% brine, and 20 mL of water.[9] The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 4'-isobutylacetophenone (B122872).[9]

Step 2: Reduction of 4'-Isobutylacetophenone

The ketone functionality of 4'-isobutylacetophenone is reduced to a secondary alcohol using sodium borohydride (B1222165).[2][10]

-

Procedure: The 4'-isobutylacetophenone from the previous step is dissolved in methanol.[11] Sodium borohydride (NaBH₄) is added portion-wise to the solution while stirring.[11] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched by the slow addition of 10% HCl.[9] The product, 1-(4-isobutylphenyl)ethanol (B131453), is extracted with petroleum ether (3 x 5 mL).[2] The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the alcohol.[2]

Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol

The secondary alcohol is converted to an alkyl chloride, a better leaving group for the subsequent Grignard reaction.[2]

-

Procedure: A solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) in 20 mL of 12 M HCl is added to a separatory funnel and shaken for 3 minutes.[2] The product is extracted with petroleum ether (3 x 5 mL).[2] The combined organic extracts are dried over anhydrous Na₂SO₄, and the solvent is evaporated under a stream of nitrogen to yield 1-chloro-1-(4-isobutylphenyl)ethane.[2]

Step 4: Formation of the Grignard Reagent and Carboxylation

The alkyl chloride is reacted with magnesium metal to form a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice).[2][12]

-

Procedure: Magnesium turnings are placed in a flame-dried flask under a nitrogen atmosphere. A small amount of the 1-chloro-1-(4-isobutylphenyl)ethane in anhydrous diethyl ether is added to initiate the reaction. Once initiated, the remaining alkyl chloride solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The freshly prepared Grignard reagent is then slowly poured over an excess of crushed dry ice with vigorous stirring.[13] After the excess CO₂ has sublimed, 10 mL of petroleum ether and 16 mL of 10% HCl are added.[2] The aqueous phase is extracted twice with 10 mL of petroleum ether.[2] The combined organic layers are then extracted with two 8 mL portions of 5% NaOH.[2] The combined aqueous basic solution is acidified with 20 mL of 10% HCl to precipitate ibuprofen.[2] The ibuprofen is extracted with three 10 mL portions of petroleum ether.[2] The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield solid, white ibuprofen.[2]

Quantitative Data Summary

| Step | Product | Starting Material | Yield | Reference |

| 1. Friedel-Crafts Acylation | 4'-Isobutylacetophenone | Isobutylbenzene | 25.6% | [2] |

| 2. Reduction | 1-(4-Isobutylphenyl)ethanol | 4'-Isobutylacetophenone | 6.8% | [2] |

| 3. Chlorination | 1-Chloro-1-(4-isobutylphenyl)ethane | 1-(4-Isobutylphenyl)ethanol | 49.2% | [2] |

| 4. Grignard Reaction & Carboxylation | Ibuprofen | 1-Chloro-1-(4-isobutylphenyl)ethane | 25% | [2] |

Section 3: Key Synthetic Reactions in Drug Development

The synthesis of complex pharmaceutical agents relies on a toolbox of robust and versatile chemical reactions. Two of the most powerful are the Grignard reaction and the Suzuki coupling.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[14] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, typically a carbonyl group in an aldehyde or ketone.[12][15] This reaction is highly valued for its ability to construct complex carbon skeletons from simpler starting materials.[14]

-

General Protocol for Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere, magnesium turnings are stirred.[13] The corresponding alkyl or aryl halide dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise.[12] The reaction is often initiated with a small crystal of iodine or by gentle heating.[13] The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.[13]

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[16] This reaction is exceptionally useful for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.[1][5] The advantages of the Suzuki coupling include its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][16]

-

General Protocol for Suzuki Coupling: A mixture of the aryl halide (1 mmol), the arylboronic acid (1.5 mmol), a base such as sodium carbonate (2 mmol), and a palladium catalyst like palladium(II) acetate (B1210297) (0.5 mol%) is prepared in a suitable solvent system, often including water.[5] The reaction mixture is then heated with stirring for a specified time.[5] After cooling, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the biaryl product.[5]

Section 4: Signaling Pathways as Drug Targets

The development of new drugs is often aimed at modulating specific cellular signaling pathways that are dysregulated in disease states. Understanding these pathways is crucial for rational drug design.

PI3K/Akt Signaling Pathway